

A Comparative Guide to Experimental and Predicted Spectroscopic Data for Azetidines

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Compound of Interest

Compound Name:	3-[3-(Trifluoromethyl)phenoxy]azetidine
Cat. No.:	B1352677

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This guide provides a detailed comparison of experimental spectroscopic data for azetidines with computationally predicted values. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the structural elucidation and characterization of these significant four-membered heterocyclic compounds. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presenting quantitative data in structured tables, outlining experimental protocols, and illustrating the comparative workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure and stereochemistry of azetidines. The unique steric and electronic environment of the four-membered ring results in characteristic chemical shifts and coupling constants.[\[1\]](#)

Data Presentation: ^1H and ^{13}C NMR Chemical Shifts

Comparing experimental NMR data with predicted values is crucial for structural verification. Modern computational methods, including Density Functional Theory (DFT) and machine learning algorithms, can predict chemical shifts with increasing accuracy.[\[2\]](#)[\[3\]](#) For instance, the machine learning tool PROSPRE can predict ^1H chemical shifts with a mean absolute error of less than 0.10 ppm.[\[2\]](#)[\[4\]](#)

Table 1: Comparison of Experimental and Predicted ^1H NMR Data for Unsubstituted Azetidine

Proton	Experimental Chemical Shift (δ , ppm) in CDCl_3 ^[5]	Typical Predicted Chemical Shift Range (ppm)	Notes
$\text{CH}_2\text{-N}$ (α -protons)	3.63	3.5 - 3.8	Chemical shift is influenced by the nitrogen atom's electronegativity.
$\text{CH}_2\text{-C}$ (β -protons)	2.33	2.2 - 2.5	

| NH | 2.08 | 1.5 - 2.5 | Shift is solvent and concentration-dependent.^[1] |

Table 2: Typical Experimental and Predicted ^{13}C NMR Data for Azetidin-2-one Ring

Carbon	Typical Experimental Chemical Shift (δ , ppm) ^[1]	Typical Predicted Chemical Shift Range (ppm)	Notes
C-2 (C=O)	160 - 180	155 - 185	The carbonyl chemical shift is sensitive to ring substituents.^[1]
C-3	40 - 65	40 - 70	Highly dependent on the substituent at the C-3 position. ^[1]

| C-4 | 50 - 85 | 50 - 90 | Influenced by substituents at C-4 and N-1.^[1] |

Experimental Protocol: NMR Sample Preparation

The following protocol outlines the standard procedure for preparing an azetidine sample for NMR analysis.^[1]

- Sample Weighing: Accurately weigh 5-10 mg of the azetidine compound into a clean, dry vial. For quantitative NMR, precision to 0.01 mg is necessary.^[6]

- Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in which the sample is fully soluble. The choice of solvent can affect chemical shifts.[1]
- Dissolution: Add 0.6-0.7 mL of the selected deuterated solvent to the sample vial.
- Homogenization: Gently vortex or sonicate the mixture to ensure the sample is completely dissolved.
- Transfer: Using a pipette, transfer the solution into a clean NMR tube.
- Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups and probe the vibrational modes of the azetidine ring. Key vibrational modes include the ring puckering and deformation frequencies, which are characteristic of the four-membered ring structure.[7][8]

Data Presentation: Key Vibrational Frequencies

Computational methods, particularly ab initio calculations and scaled quantum mechanical force fields, provide theoretical vibrational frequencies that can be compared with experimental FT-IR data.[9] These calculations are also powerful enough to confirm the presence of a single conformer, such as the equatorial form of azetidine.[8]

Table 3: Comparison of Experimental and Predicted IR Frequencies for Unsubstituted Azetidine (cm⁻¹)

Vibrational Mode	Experimental Frequency (cm ⁻¹)	Predicted Frequency (cm ⁻¹)	Notes
$\beta\text{-CH}_2$ rock (ν_{14})	736.7[8]	~740	Calculated frequencies are often scaled to better match experimental values.[9]
Ring Deformation (ν_{15})	648.1[8]	~650	

| Ring Puckering (ν_{16}) | 207.7[8] | ~210 | This low-frequency anharmonic vibration is a hallmark of four-membered rings.[7] |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Liquids: A small drop of the neat liquid sample can be placed between two KBr or NaCl plates.
 - Solids: The solid sample can be finely ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.
- Background Spectrum: Acquire a background spectrum of the empty sample holder (or KBr pellet) to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment.
- Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of azetidines, which is essential for confirming molecular formulas and elucidating structural features.

Data Presentation: Molecular Ion and Fragmentation Pattern

The mass spectrum of a compound can be predicted based on established fragmentation rules for different functional groups and through computational modeling.[\[10\]](#)[\[11\]](#) For amines like azetidine, cleavage of the bonds adjacent to the nitrogen is a common fragmentation pathway.[\[10\]](#)

Table 4: Comparison of Experimental and Predicted Mass Spectrometry Data for Unsubstituted Azetidine

m/z Value	Experimental Relative Intensity (%) [5]	Predicted Fragment	Fragmentation Pathway
57	80.2	$[\text{C}_3\text{H}_7\text{N}]^{+\bullet}$ (Molecular Ion)	Electron Ionization
56	35.0	$[\text{C}_3\text{H}_6\text{N}]^+$	Loss of $\text{H}\bullet$
29	78.9	$[\text{C}_2\text{H}_5]^+$	Ring opening and cleavage

| 28 | 100.0 | $[\text{CH}_2\text{N}]^+$ or $[\text{C}_2\text{H}_4]^{+\bullet}$ | Ring cleavage |

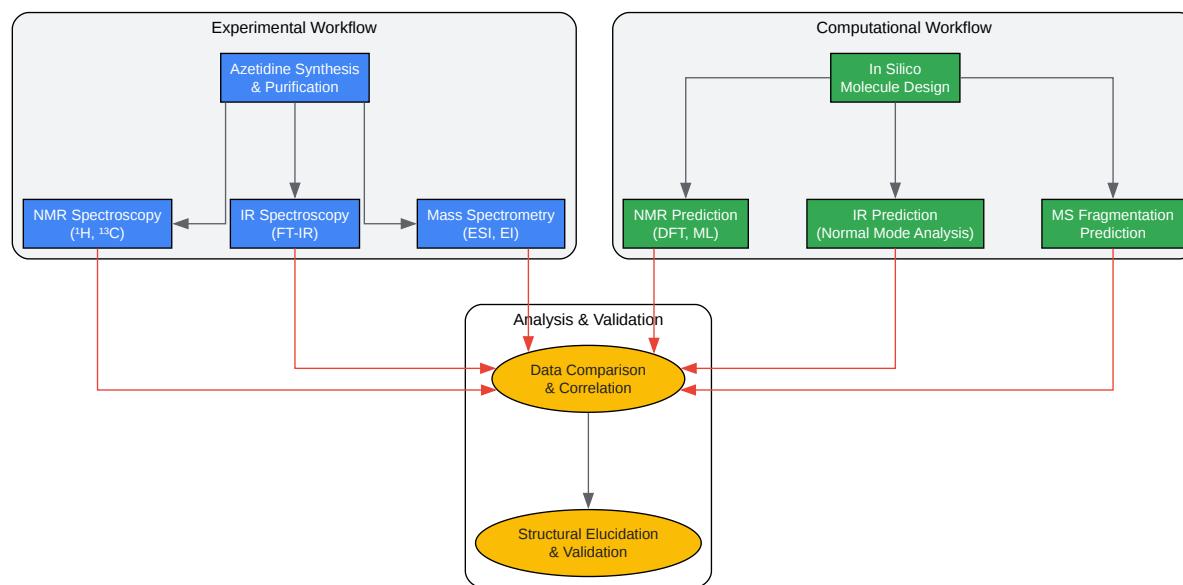
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the azetidine sample (e.g., $\sim 5 \times 10^{-5}$ M) in a suitable solvent mixture, such as methanol/water.[\[12\]](#)
- Infusion: The solution is infused directly into the ESI source at a constant flow rate (e.g., 10 $\mu\text{L}/\text{min}$) using a syringe pump.[\[12\]](#)

- Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
- Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Integrated Workflow for Data Comparison

The process of comparing experimental and predicted spectroscopic data involves a parallel workflow where experimental data serves to validate and refine computational models.



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Caption: Workflow for comparing experimental and computational spectroscopic data.

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